

Lipoamido-PEG8-acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lipoamido-PEG8-acid*

Cat. No.: *B6354205*

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This technical guide provides an in-depth overview of **Lipoamido-PEG8-acid**, a heterobifunctional crosslinker integral to advancements in drug delivery, surface modification, and proteomics. Designed for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, detailed experimental protocols for its application, and diagrams of key chemical processes.

Core Compound Specifications

Lipoamido-PEG8-acid is a versatile molecule featuring a lipoic acid moiety and a terminal carboxylic acid, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond provides a robust anchor to metal surfaces, particularly gold, while the carboxylic acid allows for covalent linkage to primary amines. The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules.

Property	Value	Reference
CAS Number	1334172-70-1	[1][2]
Molecular Weight	629.82 g/mol	[2]
Molecular Formula	C27H51NO11S2	[1][2]
Purity	Typically ≥95%	
Appearance	Solid or viscous liquid	
Storage Temperature	-20°C	
Solubility	Soluble in methylene chloride, DMAC, DMSO; limited solubility in acetonitrile.	

Key Functional Groups and Their Reactivity

Lipoamido-PEG8-acid's utility stems from its two distinct reactive ends:

- Lipoic Acid Moiety:** The disulfide bond within the lipoic acid group readily forms stable dative bonds with metal surfaces, most notably gold. This interaction is foundational for the creation of self-assembled monolayers (SAMs) on gold nanoparticles and surfaces.
- Terminal Carboxylic Acid:** This functional group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is typically mediated by carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Experimental Protocols

The following protocols provide detailed methodologies for the two primary applications of **Lipoamido-PEG8-acid**.

Protocol 1: Surface Modification of Gold Nanoparticles

This protocol details the procedure for creating a self-assembled monolayer of **Lipoamido-PEG8-acid** on the surface of gold nanoparticles (AuNPs).

Materials:

- Gold nanoparticles (AuNPs) in a citrate buffer
- **Lipoamido-PEG8-acid**
- Deionized water, pH adjusted to 10 with NaOH
- Centrifuge

Procedure:

- Preparation of **Lipoamido-PEG8-acid** Solution: Dissolve **Lipoamido-PEG8-acid** in basic deionized water (pH 10) to a desired concentration. A significant molar excess (e.g., 250-fold) relative to the surface area of the AuNPs is recommended to ensure complete ligand exchange.
- Ligand Exchange Reaction: Add the **Lipoamido-PEG8-acid** solution to the AuNP suspension. Allow the mixture to stir at room temperature overnight to facilitate the displacement of citrate ions and the formation of the lipoic acid-gold dative bonds.
- Purification of Functionalized AuNPs: Purify the functionalized nanoparticles by repeated centrifugation cycles. After each centrifugation, remove the supernatant and resuspend the pellet in fresh deionized water. This process removes excess, unbound **Lipoamido-PEG8-acid**.
- Characterization: The successful functionalization can be confirmed by monitoring the shift in the surface plasmon resonance (SPR) band of the AuNPs using UV-Vis spectroscopy.

Protocol 2: Amide Coupling to an Amine-Containing Molecule

This protocol outlines the steps for conjugating the carboxylic acid end of **Lipoamido-PEG8-acid** to a molecule containing a primary amine.

Materials:

- **Lipoamido-PEG8-acid** functionalized substrate (e.g., AuNPs from Protocol 1) or free **Lipoamido-PEG8-acid**
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 5.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution (e.g., 1 M Tris or glycine)
- Purification system (e.g., size-exclusion chromatography, dialysis)

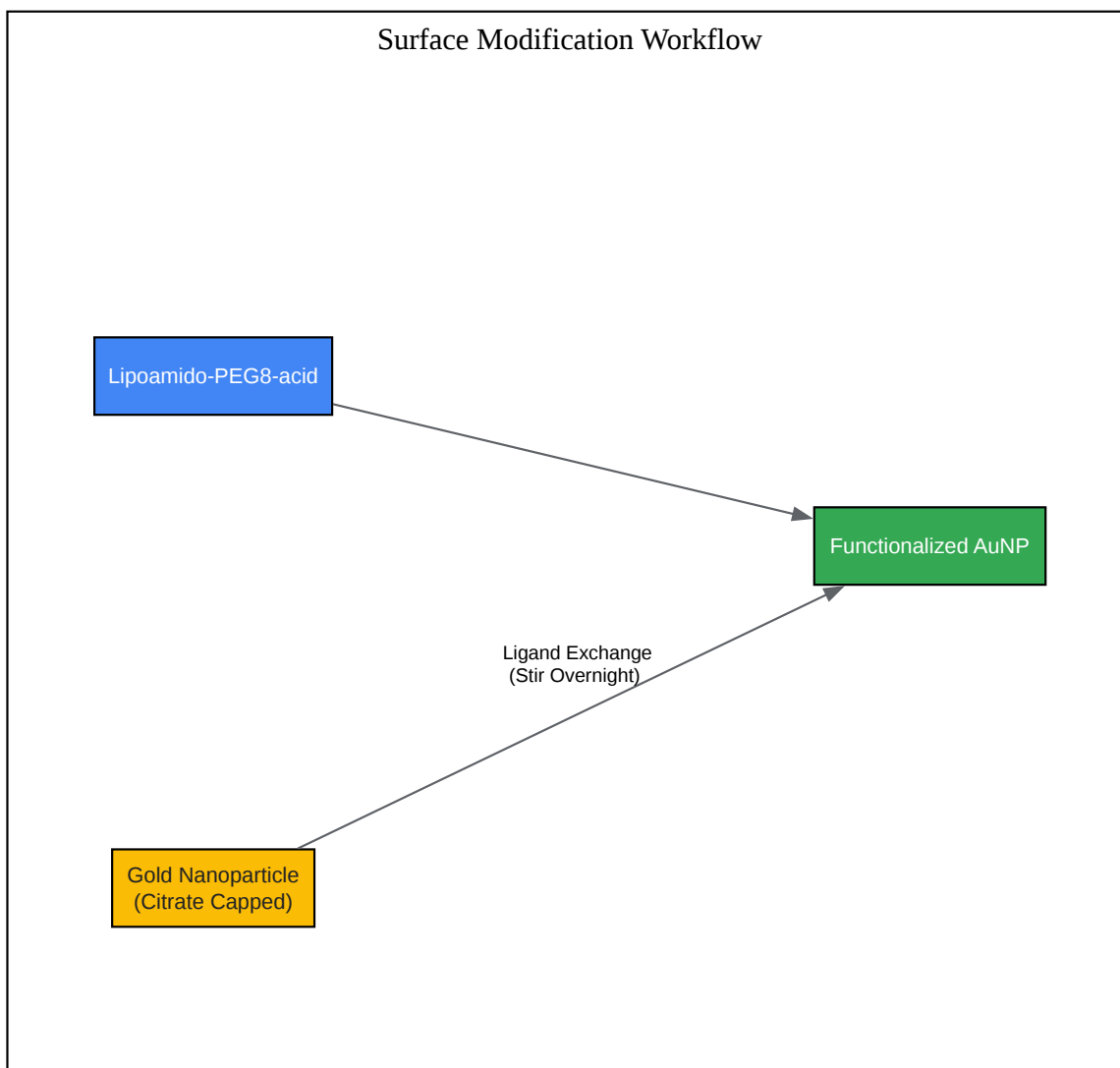
Procedure:

- Preparation of Reactants:
 - Dissolve the **Lipoamido-PEG8-acid** (if not already surface-bound) in the Activation Buffer.
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
- Activation of Carboxylic Acid:
 - Add a 5- to 10-fold molar excess of both EDC and NHS to the **Lipoamido-PEG8-acid** solution.
 - Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
- Conjugation Reaction:
 - Immediately add the activated **Lipoamido-PEG8-acid** solution to the solution of the amine-containing molecule.

- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to consume any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

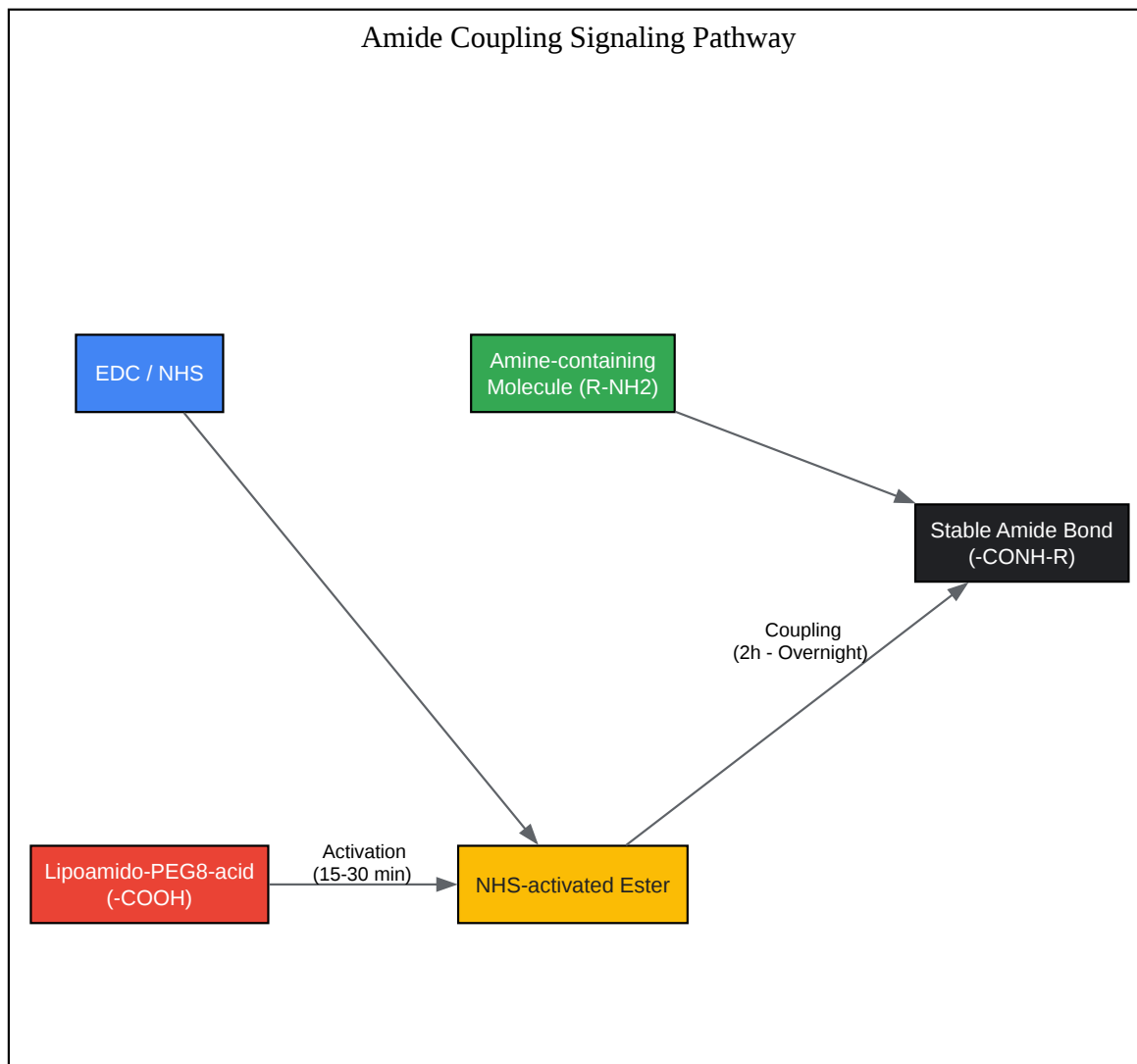
Visualizing the Chemistry

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and workflows.



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Caption: Workflow for gold nanoparticle surface modification.



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Caption: Pathway for amide bond formation.

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